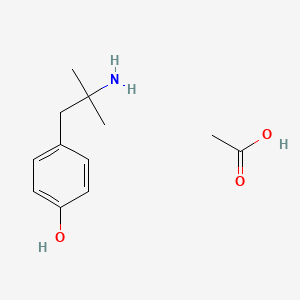

4-(2-Amino-2-methylpropyl)phenol acetic acid

Description

Contextualization of 4-(2-Amino-2-methylpropyl)phenol (B1207275) Acetic Acid within Phenolic Amino Compound Research

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. nih.gov Their derivatives are widespread in nature and form the basis for a significant number of pharmaceuticals. ijmm.ir The inclusion of an amino group introduces basicity and additional hydrogen bonding capabilities, creating a bifunctional molecule with unique physicochemical properties. This combination is a recurring motif in many biologically active compounds. nih.gov

Research into phenolic amino compounds is extensive, with studies exploring their potential as antioxidants, antibacterial agents, and modulators of protein function. nih.gov The 4-(2-Amino-2-methylpropyl)phenol structure fits squarely within this research domain, possessing both the hydroxyl group of the phenol (B47542) and a primary amine, making it a subject for investigations into a range of biological activities. The structural alerts provided by the phenol and amino moieties suggest potential for various biological interactions, which is a key driver for its synthesis and study.

Overview of Historical and Current Academic Interest in the 4-(2-Amino-2-methylpropyl)phenol Scaffold

The 4-(2-Amino-2-methylpropyl)phenol scaffold has been a subject of scientific inquiry due to its interesting structural features and potential biological activities. The core structure, also known by its CAS number 51706-55-9, is an aromatic compound with a molecular formula of C₁₀H₁₅NO.

Initial interest in this scaffold can be linked to broader investigations into aminophenol derivatives. Researchers have synthesized and characterized various aminophenol compounds to explore their antimicrobial and antidiabetic activities. mdpi.com The synthesis of the 4-(2-Amino-2-methylpropyl)phenol scaffold itself can be achieved through methods like the Friedel-Crafts alkylation of phenol.

Current research continues to build on this foundation, with a focus on several key areas:

Allosteric Modifiers of Hemoglobin: One of the significant areas of investigation for compounds related to this scaffold is their potential to act as allosteric modifiers of hemoglobin, which could have implications for increasing oxygen supply in various settings.

Antimicrobial and Antidiabetic Properties: Derivatives of the 4-(2-Amino-2-methylpropyl)phenol scaffold have demonstrated broad-spectrum antimicrobial activities. Studies have also shown significant inhibition of enzymes like amylase and glucosidase, suggesting potential for antidiabetic applications.

Antioxidative and Antiproliferative Effects: The phenolic moiety within the scaffold is a well-known pharmacophore that can contribute to antioxidant properties. Research has explored the potential for related compounds to exhibit antioxidative and antiproliferative effects.

The table below summarizes some of the key research findings related to the 4-(2-Amino-2-methylpropyl)phenol scaffold and its derivatives.

| Research Area | Key Findings |

| Hemoglobin Modification | Structurally related compounds can act as allosteric modifiers of hemoglobin. |

| Antimicrobial Activity | Derivatives have shown broad-spectrum antimicrobial activity. Some related compounds may inhibit cell wall mucopeptide synthesis in gram-positive bacteria and fungi. |

| Antidiabetic Potential | Derivatives have exhibited significant inhibition of amylase and glucosidase. |

Significance of the Acetic Acid Salt Form in Research and Development Initiatives

In the realm of pharmaceutical and chemical research, the salt form of a compound is of critical importance as it can significantly influence its physical and biological properties. The use of 4-(2-Amino-2-methylpropyl)phenol as an acetic acid salt is a deliberate choice driven by several key considerations in research and development.

Acetic acid is a versatile reagent in chemical synthesis and is widely used in the pharmaceutical industry as a solvent and for pH regulation. clinpgx.org For weakly basic compounds, such as those containing an amino group, forming a salt with an acid like acetic acid can dramatically increase solubility in various solvents. nih.gov This is particularly advantageous in the context of spray-dried dispersion manufacturing, a common technique for improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). nih.gov

The formation of a transient acetate (B1210297) salt can increase the solubility of a weakly basic drug by several fold, which in turn can enhance the efficiency of manufacturing processes by increasing throughput and reducing the amount of solvent required. nih.gov While the acetic acid may be removed during the drying process, its role as a processing aid is crucial. nih.gov

The table below outlines the key advantages of utilizing the acetic acid salt form in research and development.

| Property | Significance in Research and Development |

| Enhanced Solubility | Improves solubility in organic solvents, which is beneficial for various experimental and manufacturing processes. nih.gov |

| Improved Manufacturability | Increased solubility allows for more efficient large-scale production, particularly in spray drying processes. nih.gov |

| Potential for Bioavailability Enhancement | By improving solubility, the acetate salt form can be a key step in developing formulations with better oral bioavailability. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-(2-amino-2-methylpropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.C2H4O2/c1-10(2,11)7-8-3-5-9(12)6-4-8;1-2(3)4/h3-6,12H,7,11H2,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLYXCKFGQEMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620162 | |

| Record name | Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204592-23-4 | |

| Record name | Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 4 2 Amino 2 Methylpropyl Phenol and Its Acetic Acid Salt

Direct Synthesis Strategies for the 4-(2-Amino-2-methylpropyl)phenol (B1207275) Moiety

The construction of the core 4-(2-amino-2-methylpropyl)phenol structure can be achieved through several distinct synthetic routes. These approaches primarily focus on the formation of the carbon-carbon bond between the phenol (B47542) ring and the aminopropyl side chain, or the elaboration of a pre-existing side chain.

Friedel-Crafts Alkylation Approaches to Phenol Derivatives

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmt.comnih.gov In principle, the direct alkylation of phenol with a suitable electrophile could yield 4-(2-amino-2-methylpropyl)phenol. A plausible alkylating agent would be a derivative of 2-amino-2-methylpropanol, such as the corresponding halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comjk-sci.com

The reaction mechanism involves the generation of a carbocation or a polarized Lewis acid-alkyl halide complex, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol ring. mt.compw.livelibretexts.org The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which would favor substitution at the desired para position.

However, the direct Friedel-Crafts alkylation of phenols has several inherent challenges. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it and hindering the reaction. stackexchange.com Furthermore, the alkyl group being introduced is an activating group, which can lead to polyalkylation, where multiple alkyl groups are added to the phenol ring. pw.live Carbocation rearrangements are also a common side reaction in Friedel-Crafts alkylations, although with a tertiary carbocation that would be formed from a 2-amino-2-methylpropyl precursor, this is less of a concern. pw.live To circumvent some of these issues, milder catalysts and carefully controlled reaction conditions are often necessary. jk-sci.com

Table 1: Key Considerations for Friedel-Crafts Alkylation of Phenol

| Factor | Description | Potential Challenges |

| Catalyst | Lewis acids such as AlCl₃, FeCl₃, or zeolites are commonly used to activate the alkylating agent. mt.com | Catalyst deactivation by the phenolic hydroxyl group. stackexchange.com |

| Alkylating Agent | A derivative of 2-amino-2-methylpropanol, such as 2-chloro-1,1-dimethyl-ethanamine. | Potential for the amino group to react with the catalyst. Protection of the amine may be required. |

| Directing Effects | The hydroxyl group is a strong ortho-, para-director, favoring substitution at the desired 4-position. | Steric hindrance may influence the ortho/para ratio. |

| Side Reactions | Polyalkylation is a significant risk due to the activating nature of the newly introduced alkyl group. pw.live | Difficult to control and can lead to a mixture of products. |

Condensation-Mediated Imine Formation and Subsequent Reduction Pathways

An alternative approach to the direct alkylation of the phenol ring is to build the side chain from a ketone precursor. This method involves the formation of an imine followed by its reduction, a process known as reductive amination. nih.govmdpi.comnih.gov

This synthetic pathway would commence with a suitable ketone, such as 4-(2-oxopropyl)phenol (4-hydroxyphenylacetone). The ketone undergoes a condensation reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. nih.govresearchgate.net This reaction is often catalyzed by mild acid. nih.gov

The resulting imine is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of other functional groups in the molecule. This two-step, one-pot process provides a versatile and often high-yielding route to the desired 4-(2-amino-2-methylpropyl)phenol.

Table 2: Steps in Reductive Amination for 4-(2-Amino-2-methylpropyl)phenol Synthesis

| Step | Reactants | Intermediate/Product | Key Conditions |

| Imine Formation | 4-(2-oxopropyl)phenol, Ammonia/Ammonium salt | Imine intermediate | Mildly acidic pH |

| Reduction | Imine intermediate, Reducing agent (e.g., NaBH₄, H₂/Catalyst) | 4-(2-Amino-2-methylpropyl)phenol | Controlled temperature and pressure for hydrogenation |

Catalytic Hydrogenation of Nitro-Phenol Precursors

A robust and widely used method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. wiley.com This pathway can be applied to the synthesis of 4-(2-amino-2-methylpropyl)phenol by first preparing the nitro-phenol precursor, 4-(2-methyl-2-nitropropyl)phenol (B57963). nih.govnih.govpharmaffiliates.com

The synthesis of the nitro-phenol precursor can be achieved through various methods, including the nitration of 4-(2-methylpropyl)phenol or the reaction of a suitable starting material with a nitroalkane. wiley-vch.destackexchange.com Once 4-(2-methyl-2-nitropropyl)phenol is obtained, the nitro group can be selectively reduced to an amine. nih.govnih.govpharmaffiliates.comepa.gov

Catalytic hydrogenation is the most common method for this reduction, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. wiley.com This method is generally clean and high-yielding, with water being the only byproduct. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst and solvent, can be optimized to ensure complete and selective reduction of the nitro group without affecting the phenol ring or other functional groups.

Fluoride (B91410) Ion-Catalyzed Reactions with 4-Hydroxybenzyl Alcohols and 2-Nitropropane (B154153)

The Henry reaction, or nitroaldol reaction, provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of the 4-(2-amino-2-methylpropyl)phenol framework. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org

In a potential synthetic route, 4-hydroxybenzaldehyde (B117250) could be reacted with 2-nitropropane in the presence of a base. While various bases can be used, fluoride ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), are known to effectively catalyze Henry reactions. acs.orgscirp.org The fluoride ion acts as a base to deprotonate the α-carbon of 2-nitropropane, generating a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of 4-hydroxybenzaldehyde, forming a β-nitro alcohol intermediate.

The resulting β-nitro alcohol can then be converted to the target 4-(2-amino-2-methylpropyl)phenol. This typically involves a two-step process: dehydration of the alcohol to a nitroalkene, followed by the reduction of both the double bond and the nitro group. Alternatively, direct reduction of the β-nitro alcohol can also yield the desired amino alcohol.

Table 3: Proposed Fluoride Ion-Catalyzed Synthesis Pathway

| Step | Description | Reactants | Key Catalyst/Reagent |

| Henry Reaction | Formation of a β-nitro alcohol through a nitroaldol addition. wikipedia.org | 4-hydroxybenzaldehyde, 2-nitropropane | Fluoride ion source (e.g., TBAF) |

| Reduction | Conversion of the β-nitro alcohol to the final amino phenol. | β-nitro alcohol intermediate | Catalytic hydrogenation (e.g., H₂/Pd/C) |

Conversion to and Isolation of 4-(2-Amino-2-methylpropyl)phenol Acetic Acid Salt

Once the free base of 4-(2-amino-2-methylpropyl)phenol has been synthesized, it can be converted to its acetic acid salt for purification, stabilization, or to improve its handling properties. The formation of the salt is a straightforward acid-base reaction.

The synthesized 4-(2-amino-2-methylpropyl)phenol is dissolved in a suitable solvent, such as ethanol, isopropanol, or ethyl acetate (B1210297). google.com A stoichiometric amount of acetic acid is then added to the solution. The resulting ammonium acetate salt is typically less soluble in the organic solvent than the free base and will precipitate out of the solution. researchgate.net

The isolation and purification of the salt are usually achieved through crystallization. googleapis.com The choice of solvent is critical for obtaining well-defined crystals and high purity. rochester.edu The process can be influenced by factors such as temperature, concentration, and the rate of cooling. Seeding the solution with a small crystal of the desired salt can sometimes be employed to induce crystallization. google.com After crystallization, the solid salt is collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried.

Stereoselective Synthesis and Chiral Induction in 4-(2-Amino-2-methylpropyl)phenol Analogues

The parent compound, 4-(2-amino-2-methylpropyl)phenol, is achiral as the carbon atom bearing the amino group is attached to two identical methyl groups. However, analogues of this compound, where the two methyl groups are replaced with different substituents, would be chiral and could exist as a pair of enantiomers. The stereoselective synthesis of such chiral analogues, which are a class of β-amino alcohols, is an important area of organic synthesis due to their prevalence in biologically active molecules. acs.orgwestlake.edu.cnrsc.orgresearchgate.net

Several strategies can be employed to achieve stereoselective synthesis of these analogues:

Substrate Control: Starting with a chiral precursor, such as a chiral aldehyde or a chiral nitroalkane, can induce stereoselectivity in the subsequent reactions. The inherent chirality of the starting material directs the formation of one stereoisomer over the other. diva-portal.org

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. diva-portal.org

Reagent Control: The use of chiral reagents, such as chiral reducing agents for the reduction of a prochiral imine, can lead to the preferential formation of one enantiomer. diva-portal.org

Catalyst Control: A powerful approach involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, asymmetric hydrogenation of a suitable prochiral enamine or nitroalkene using a chiral metal catalyst can produce the desired amine with high enantiomeric excess. westlake.edu.cn Similarly, asymmetric Henry reactions using chiral catalysts can provide enantiomerically enriched β-nitro alcohols, which can then be reduced to the chiral β-amino alcohols. rsc.org

Asymmetric Reduction Techniques for Ketimine Intermediates

The asymmetric reduction of ketimine intermediates represents a powerful strategy for the enantioselective synthesis of chiral amines, a critical structural motif in 4-(2-amino-2-methylpropyl)phenol. This approach typically involves the conversion of a prochiral ketimine to a chiral amine using a chiral catalyst or reagent.

A plausible synthetic route to 4-(2-amino-2-methylpropyl)phenol via a ketimine intermediate would begin with the Friedel-Crafts acylation of a suitably protected phenol, such as anisole, with isobutyryl chloride to yield 1-(4-methoxyphenyl)-2-methylpropan-1-one. This ketone can then be converted to a ketimine by reaction with an appropriate amine, such as benzhydrylamine, followed by asymmetric reduction.

The enantioselective reduction of the resulting N-benzhydryl ketimine can be achieved using various catalytic systems. One effective method is catalytic hydrogenation with a chiral transition metal catalyst. For instance, earth-abundant manganese catalysts have demonstrated high efficiency in the asymmetric hydrogenation of dialkyl ketimines, achieving excellent enantioselectivity by distinguishing between sterically similar alkyl groups. nih.gov While direct literature on the specific ketimine precursor to 4-(2-amino-2-methylpropyl)phenol is scarce, analogous reductions of aryl alkyl ketimines provide a strong precedent for this approach.

Table 1: Representative Catalysts for Asymmetric Ketimine Reduction

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Manganese Complex | Dialkyl Ketimines | High | nih.gov |

| RhCl(R,R)-TsDPEN | α-Amino Ketones | 93-99% | researchgate.net |

| Boron Hydride with Oxazaborolidine | Unsymmetrical Ketones | High | rsc.org |

| Zr-Catalyst with Chiral Ligand | α-Ketoimine Esters | 79-97% | nih.gov |

This table presents representative data for similar substrate classes to illustrate the potential effectiveness of these methods.

The mechanism of these reductions often involves the formation of a chiral metal hydride species that coordinates to the ketimine. The steric and electronic properties of the chiral ligand direct the hydride transfer to one face of the C=N double bond, leading to the formation of one enantiomer in excess. Subsequent deprotection of the amine and the phenol would yield the final product.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of complex molecules, including α,α-disubstituted amino acids, which share a structural resemblance to the 2-amino-2-methylpropyl moiety of the target compound. jst.go.jpnih.govnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

For the synthesis of 4-(2-amino-2-methylpropyl)phenol, a strategy employing a chiral auxiliary could begin with a suitable β-keto ester. For example, ethyl 2-methyl-2-(4-methoxybenzyl)acetoacetate could be a key intermediate. The diastereoselective alkylation of a related compound, ethyl 2-methylacetoacetate, has been successfully achieved using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary, affording the product with high diastereomeric excess (de). nih.gov

The general approach would involve the following steps:

Attachment of the Chiral Auxiliary: The β-keto ester is reacted with a chiral auxiliary, such as (S,S)-cyclohexane-1,2-diol, to form a chiral enol ether.

Diastereoselective Transformation: The chiral enol ether can then undergo a diastereoselective reaction.

Removal of the Chiral Auxiliary: The auxiliary is cleaved to reveal the chiral center.

Further Transformations: The resulting chiral intermediate is then converted to the final product through a series of reactions, such as a Schmidt rearrangement to introduce the amino group. nih.gov

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Transformation | Diastereomeric Excess (de) | Reference |

| (S,S)-Cyclohexane-1,2-diol | Alkylation of β-keto esters | 92->95% | nih.gov |

| Chiral Cyclic 1,2-diol | Synthesis of α-ethylated α,α-disubstituted amino acids | High | jst.go.jpnih.gov |

This table provides examples of chiral auxiliaries used in the synthesis of structurally related compounds.

This methodology allows for the construction of the chiral quaternary carbon center present in 4-(2-amino-2-methylpropyl)phenol with a high degree of stereocontrol.

Green Chemistry Approaches and Sustainable Synthesis Protocols for the Phenol Acetic Acid Compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering these principles at various stages, from the choice of starting materials to the reaction conditions and solvents.

One key aspect of a green synthesis approach is the use of renewable feedstocks. Lignin (B12514952), an abundant biopolymer, is a promising renewable source of phenolic compounds. researchgate.netdigitellinc.com The synthesis of p-aminophenol, a structurally related compound, from hydroquinone (B1673460) derived from lignin has been explored as a greener alternative to traditional methods that rely on petrochemicals and involve harsh nitration and reduction steps. digitellinc.com

Biocatalysis offers another avenue for developing sustainable synthetic routes. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media, thus reducing the need for harsh reagents and organic solvents. chemistryviews.orgrsc.orgmdpi.commdpi.com For instance, the synthesis of phenolic compounds through biocatalytic aromatization of cyclohexanones has been demonstrated. chemistryviews.org Furthermore, enzymes like laccases and peroxidases can be used for the modification of phenolic compounds. rsc.orgmdpi.com

A potential green synthesis of 4-(2-amino-2-methylpropyl)phenol could involve:

Renewable Starting Materials: Utilizing phenol or related compounds derived from lignin.

Biocatalytic Steps: Employing enzymes for key transformations, such as the introduction of the aminopropyl side chain or the resolution of a racemic intermediate.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. The preparation of p-aminophenol has been successfully demonstrated in a pressurized CO2/H2O system, which avoids the use of mineral acids. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

The formation of the acetic acid salt is an acid-base reaction and is inherently a high-yield and atom-economical step. The use of acetic acid, a relatively benign acid, aligns with green chemistry principles.

Table 3: Principles of Green Chemistry and Their Application

| Principle | Application in Synthesis of this compound |

| Prevention | Designing a synthesis that minimizes waste. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | The final product should have minimal toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient conditions. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass like lignin. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. |

| Design for Degradation | The product should break down into innocuous products after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |

By integrating these green chemistry approaches, the synthesis of this compound can be made more environmentally sustainable and economically viable.

Chemical Reactivity and Derivatization Pathways of the 4 2 Amino 2 Methylpropyl Phenol Scaffold

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4-(2-amino-2-methylpropyl)phenol (B1207275) is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the hydroxyl (-OH) and the alkyl (-CH₂C(CH₃)₂NH₂) groups. The powerful activating and ortho-, para-directing nature of the hydroxyl group is the dominant influence on the regioselectivity of these reactions. Consequently, electrophiles will primarily attack the positions ortho to the hydroxyl group (C2 and C6).

Halogenation and Nitration: Direct halogenation (chlorination, bromination) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), typically yielding mono- or di-substituted products at the ortho positions, depending on the stoichiometry. libretexts.org Nitration, the introduction of a nitro (-NO₂) group, can be performed using nitric acid in the presence of a catalyst. acs.orgmasterorganicchemistry.com Given the activated nature of the ring, mild conditions are often sufficient. The resulting nitro-substituted phenols are valuable intermediates, as the nitro group can be further reduced. masterorganicchemistry.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively, are also feasible on this activated ring. wikipedia.orgnih.gov Acylation, in particular, is a useful modification. organic-chemistry.org It typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.org The resulting ketone product is less activated than the starting phenol (B47542), which helps to prevent multiple substitutions. organic-chemistry.org

| Reaction Type | Typical Reagents | Expected Product Regiochemistry | Notes |

|---|---|---|---|

| Halogenation | NCS, NBS | Ortho to hydroxyl group | Mono- and di-substitution possible. |

| Nitration | HNO₃, H₂SO₄ (catalyst) | Ortho to hydroxyl group | Product is an intermediate for amines. masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Ortho to hydroxyl group | Product is deactivated, preventing polysubstitution. organic-chemistry.org |

Reactions Involving the Amino Group: Amidation, Alkylation, and Salt Formation

The primary amino group (-NH₂) in the 4-(2-amino-2-methylpropyl)phenol scaffold is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Amidation and Sulfonamide Formation: The nucleophilic amino group readily reacts with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. This reaction is one of the most common transformations in medicinal chemistry. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical agents. acs.orgacs.orgnih.gov These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Alkylation: N-alkylation of the primary amine can introduce one or two alkyl groups. wikipedia.org However, direct alkylation with alkyl halides can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. wikipedia.orggoogle.com More selective methods, such as reductive amination (reacting the amine with an aldehyde or ketone followed by reduction) or using specific protecting group strategies, are often employed to achieve mono-alkylation. researchgate.netrsc.orgsemanticscholar.org

Salt Formation: As a basic functional group, the primary amine readily reacts with both inorganic and organic acids to form ammonium salts. This is a straightforward acid-base reaction that can be used to modify the physicochemical properties of the compound, such as its solubility and crystallinity.

| Reaction Type | Reagent Class | Functional Group Formed | Key Considerations |

|---|---|---|---|

| Amidation | Acyl chlorides, Anhydrides | Amide (-NH-CO-R) | A robust and common reaction for derivatization. nih.gov |

| Sulfonamide Formation | Sulfonyl chlorides (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) | Creates a key pharmacophore. acs.orgacs.org |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine | Direct alkylation can lead to over-alkylation; selective methods are preferred. wikipedia.orgresearchgate.net |

| Salt Formation | Acids (e.g., HCl, H₂SO₄) | Ammonium Salt (-NH₃⁺) | Modifies physical properties like solubility. |

Oxidative and Reductive Transformations of the Functional Groups

The phenol and amino moieties are susceptible to oxidative transformations, while reductive methods can be applied to derivatives of the scaffold.

Oxidative Transformations: The 4-aminophenol (B1666318) substructure is prone to oxidation. Chemical or electrochemical oxidation can convert the compound into a highly reactive quinone imine. researchgate.netua.esresearchgate.net This transformation involves the removal of two protons and two electrons. researchgate.net These quinone imines are electrophilic and can participate in various subsequent reactions, including polymerization or acting as intermediates in the formation of more complex heterocyclic structures.

Reductive Transformations: While the parent molecule does not have easily reducible groups, reduction is a key step if the scaffold is synthesized from or converted to a nitro-containing intermediate. The reduction of an aromatic nitro group, for instance, a derivative formed via nitration as described in section 3.1, to a primary amine is a fundamental transformation. This can be achieved through catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or with metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.orgmdpi.comresearchgate.net

Formation of Prodrugs and Probes from 4-(2-Amino-2-methylpropyl)phenol

Both the phenolic hydroxyl and the primary amino groups are ideal handles for the creation of prodrugs. Prodrug strategies are often employed to improve a molecule's stability, solubility, or pharmacokinetic profile by temporarily masking a functional group. nih.govebrary.net

Carbamate (B1207046) Prodrugs: A common approach is the formation of carbamates. nih.govacs.org The hydroxyl group can be converted into a carbamate ester, while the amino group can be derivatized to form a different type of carbamate. ebrary.net These carbamate linkages are designed to be stable until they reach a specific physiological environment where they can be cleaved, often by enzymes like esterases, to release the active parent drug. nih.govnih.gov This strategy can protect the phenolic group from first-pass metabolism. capes.gov.br

Chemo-Enzymatic Modifications and Biotransformations

Enzymes offer a powerful and highly selective means of modifying the 4-(2-amino-2-methylpropyl)phenol scaffold under mild, environmentally friendly conditions.

Laccase and Tyrosinase-Mediated Reactions: Enzymes such as laccases and tyrosinases are known to catalyze the oxidation of phenols and aminophenols. researchgate.netmdpi.comnih.gov Tyrosinase, for example, can oxidize 4-substituted phenols to reactive o-quinones. researchgate.netnih.govnih.gov Laccases can also facilitate the oxidation of aminophenols, leading to the formation of radicals that can subsequently polymerize or couple with other molecules. mdpi.comnih.govcollectionscanada.gc.caresearchgate.netscispace.com This enzymatic activation can be harnessed in synthetic pathways to create novel structures or for bioremediation purposes. nih.gov The specificity of these enzymes can offer advantages over traditional chemical oxidants, leading to fewer byproducts. nih.gov

Preclinical Mechanistic Investigations of Biological Activities of 4 2 Amino 2 Methylpropyl Phenol and Its Analogs

Modulation of Neurotransmitter Systems in Preclinical Models

The central nervous system (CNS) relies on a complex network of chemical messengers known as neurotransmitters to regulate a vast array of physiological and cognitive functions. nih.gov Amino acids are fundamental precursors for the synthesis of many of these neurotransmitters. nih.gov For instance, tryptophan and tyrosine are essential for the production of serotonin and the catecholamines (dopamine, norepinephrine, and epinephrine), respectively. nih.govnih.gov The precise balance of these biogenic amines is critical for maintaining normal brain function, and disruptions in their signaling pathways are implicated in various neurological and psychiatric disorders. nih.gov

Preclinical research has identified 4-(2-amino-2-methylpropyl)phenol (B1207275) as a compound with potential neuropharmacological activity. Investigations have shown that it can inhibit the reuptake of biogenic amines in the brain. The reuptake process, typically mediated by Na+-dependent transporters, is a primary mechanism for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.gov By impeding this process, the compound can effectively increase the concentration and duration of action of neurotransmitters in the synapse. This modulation of neurotransmitter levels is a mechanism shared by many therapeutic agents used to treat conditions like depression and anxiety. nih.gov

The structure of 4-(2-amino-2-methylpropyl)phenol, featuring a phenol (B47542) group and an amino group, is shared by other molecules that interact with neurotransmitter systems. The catecholamines themselves are derived from the amino acid tyrosine, highlighting the importance of this chemical scaffold in CNS activity. nih.gov

The ability of 4-(2-amino-2-methylpropyl)phenol and its analogs to modulate biogenic amine systems makes them valuable tools for CNS pathway research. Biogenic amines are involved in a wide spectrum of behaviors and central functions, from the regulation of mood and emotion to cognitive processes such as attention and motivation. nih.gov Drugs that affect the synthesis, receptor binding, or metabolism of these neurotransmitters are crucial in modern pharmacology. nih.gov

Antimicrobial Research Activities and Mechanisms

Phenolic compounds and their derivatives are widely recognized for their potential antimicrobial properties. nih.gov Research into 4-(2-amino-2-methylpropyl)phenol and its analogs has explored their efficacy against a range of microbial pathogens, including both bacteria and fungi. The mechanism of action often involves disruption of essential cellular processes, such as the synthesis of the cell wall.

Derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum antimicrobial activities in laboratory settings. mdpi.com Studies have evaluated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.govresearchgate.net The effectiveness is often quantified by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition (ZOI) in agar diffusion assays. nih.govresearchgate.net

For instance, various 4-aminophenol Schiff base derivatives have shown moderate to strong activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Bordetella bronchiseptica, and the fungus Saccharomyces cerevisiae. mdpi.com The structural characteristics of these analogs, such as the presence of specific substituent groups, can significantly influence their potency and spectrum of activity. mdpi.com

| Compound Type | Test Organism | Assay Method | Observed Efficacy | Source |

|---|---|---|---|---|

| 4-Aminophenol Schiff Base (S-1) | Staphylococcus aureus | Zone of Inhibition (mm) | 27 mm | mdpi.com |

| 4-Aminophenol Schiff Base (S-3) | Bacillus subtilis sub. sp spizizenii | Zone of Inhibition (mm) | 30 mm | mdpi.com |

| 4-Aminophenol Schiff Base (S-4) | Bordetella bronchiseptica | Zone of Inhibition (mm) | 28 mm | mdpi.com |

| Phenol (Standard) | Escherichia coli (MDR) | Agar Well Diffusion (ZOI) | 40 mm | researchgate.net |

| Phenol (Standard) | Staphylococcus aureus (MDR) | Agar Well Diffusion (ZOI) | 40 mm | researchgate.net |

| Phenol (Standard) | Candida albicans (MDR) | Agar Well Diffusion (ZOI) | 40 mm | researchgate.net |

A critical target for many antibacterial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and survival. researchgate.net The primary component of the cell wall in most bacteria is peptidoglycan, a polymer synthesized through a series of enzymatic reactions involving both glycosyltransferases and transpeptidases. nih.gov Inhibition of these enzymes leads to a weakened cell wall and ultimately, cell lysis. nih.gov

One of the proposed antimicrobial mechanisms for 4-(2-amino-2-methylpropyl)phenol involves the inhibition of key enzymes within the cell wall synthesis pathway. Research on other compounds has shown that it is possible to target the early stages of peptidoglycan biosynthesis, which involves the Mur ligase enzymes (MurA-F). researchgate.net For example, compounds known as pulvinones have been shown to inhibit MurA-D enzymes, demonstrating antibacterial activity against several Gram-positive pathogens. researchgate.net By targeting these fundamental enzymatic steps, compounds can effectively halt the construction of the bacterial cell wall, representing a promising strategy for antimicrobial action. researchgate.netnih.gov

Investigations into Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is implicated in cellular damage and the progression of numerous diseases. nih.govnih.gov ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals, can damage vital biomolecules including proteins, lipids, and DNA. nih.govdovepress.com Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. nih.gov

Preliminary studies suggest that 4-(2-amino-2-methylpropyl)phenol may function as an antioxidant, contributing to the mitigation of oxidative stress. The phenolic structure is a common feature of many natural and synthetic antioxidants, as the hydroxyl group on the aromatic ring can donate a hydrogen atom to stabilize free radicals. nih.gov The incorporation of amino groups can also enhance antioxidant activity and biocompatibility. frontiersin.orgrsc.org

Research on related structures, such as amino-modified nanoparticles, has demonstrated significant ROS scavenging capabilities. frontiersin.org These compounds can effectively decompose ROS in a concentration-dependent manner, thereby protecting cells from oxidative damage. frontiersin.org The evaluation of antioxidant potential is often conducted using in vitro assays that measure the scavenging of stable free radicals or the reduction of intracellular ROS levels in cell cultures. nih.gov

| Concentration (μg/mL) | H₂O₂ Scavenged (%) | Source |

|---|---|---|

| 12.5 | ~20% | frontiersin.org |

| 25 | ~28% | frontiersin.org |

| 50 | ~35% | frontiersin.org |

| 100 | ~40% | frontiersin.org |

Free Radical Scavenging Assays in Biochemical Systems

Phenolic compounds are recognized for their antioxidant properties, which are largely attributed to their ability to act as free radical scavengers. nih.govresearchgate.net The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The antioxidant properties of 4-(2-amino-2-methylpropyl)phenol are believed to originate from this capacity to scavenge free radicals, which is a crucial process for protecting cells from molecular damage.

The efficacy of a phenolic compound as a radical scavenger is influenced by its chemical structure. nih.gov Factors such as the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, determine the stability of the resulting phenoxyl radical and, consequently, the compound's antioxidant potency. nih.govnih.gov Assays used to evaluate these properties often measure the compound's ability to quench stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov

Cellular Defense Mechanisms Against Oxidative Stress in Cell-Based Assays

Beyond direct radical scavenging, 4-(2-amino-2-methylpropyl)phenol may bolster the cell's own defense systems against oxidative damage. Phenolic compounds, in general, have been shown to protect cellular components from oxidative damage by modulating the activity of membrane-associated proteins and amplifying the body's endogenous antioxidant defense system. nih.gov

In cell-based assays, such as those using the human colon adenocarcinoma cell line (Caco-2), the protective effects of phenol-rich substances against oxidative stress are evaluated. nih.gov These studies often involve exposing cells to an oxidizing agent and measuring the levels of reactive oxygen species (ROS). nih.gov Phenolic compounds can mitigate the increase in ROS, thereby preventing cellular damage. nih.gov This protective action can be linked to the stimulation of antioxidant enzyme expression through signaling pathways like the nuclear transcription factor–erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Preclinical Anticancer Research and Cell Proliferation Modulation

Several analogs of 4-(2-amino-2-methylpropyl)phenol have been investigated for their potential anticancer activities. nih.govnih.govnih.gov Research into these phenolic compounds has demonstrated their ability to suppress the growth of various cancer cells, suggesting potential as novel anticancer agents. nih.govnih.gov

One notable analog, 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me), has shown potent anti-proliferative activity in several human cancer cell lines. nih.gov These findings suggest that specific structural modifications to the phenol backbone can yield compounds with significant anticancer effects, primarily through the induction of programmed cell death and the inhibition of cellular proliferation. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemopreventive agents exert their anticancer effects. waocp.org Phenolic compounds are known to trigger apoptosis in tumor cells through various pathways. nih.govmdpi.com

Studies on the analog 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) have provided direct evidence of its pro-apoptotic activity. nih.gov Treatment of C6 glioma cells with KTH-13-Me led to several hallmark signs of apoptosis, including distinct morphological changes, the formation of apoptotic bodies, and significant nuclear fragmentation and chromatin condensation. nih.gov The presence of early-apoptotic cells was further confirmed through staining with FITC-Annexin V/PI, a standard method for detecting the externalization of phosphatidylserine in the early phases of apoptosis. nih.gov

Inhibition of Cell Growth and Proliferation in vitro

In vitro studies have demonstrated the ability of analogs of 4-(2-amino-2-methylpropyl)phenol to inhibit the growth and proliferation of cancer cells. The compound 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) displayed the most potent anti-proliferative activity among eight tested analogs against the MDA-MB 231 human breast cancer cell line. nih.gov Furthermore, KTH-13-Me was effective in suppressing the survival of other cancer cell lines, including C6 glioma, HCT-15 (colon), and LoVo (colon) cells. nih.gov Another analog, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), has also been shown to inhibit the proliferation of breast cancer cells. nih.gov

| Compound | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB 231 | Breast | Strong anti-proliferative activity | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | C6 glioma | Brain (Glioma) | Suppressed survival | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | HCT-15 | Colon | Suppressed survival | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | LoVo | Colon | Suppressed survival | nih.gov |

| 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) | MCF-7, MDA-MB-231, etc. | Breast | Inhibited proliferation | nih.gov |

Molecular Targets and Pathways in Antiproliferative Mechanisms (e.g., PARP-1, Caspase-9, PCNA)

The antiproliferative effects of these phenolic compounds are underpinned by their interaction with specific molecular pathways that regulate cell death and survival. Research on 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) has shown that it significantly enhances the activation of caspase-3 and caspase-9 in C6 glioma cells. nih.gov Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis, and its activation is a critical step leading to programmed cell death. The study also observed a decrease in the protein level of Bcl-2, an anti-apoptotic protein, which further promotes cell death. nih.gov

While direct evidence linking 4-(2-amino-2-methylpropyl)phenol or its immediate analogs to Poly (ADP-ribose) polymerase-1 (PARP-1) and Proliferating Cell Nuclear Antigen (PCNA) is limited in the available literature, these proteins are crucial targets in cancer therapy. PARP-1 is involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. mdpi.com The PCNA/PARP1 axis has been identified as a key regulator of malignancy in some cancers, making it a viable therapeutic target. nih.gov

| Compound/Analog | Molecular Target/Pathway | Effect | Cell Line | Reference |

|---|---|---|---|---|

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | Caspase-9 | Enhanced activation | C6 glioma | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | Caspase-3 | Enhanced activation | C6 glioma | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | Bcl-2 | Decreased protein level | C6 glioma | nih.gov |

Allosteric Modification of Hemoglobin and Oxygen Transport Research

In addition to its antioxidant and potential anticancer activities, 4-(2-amino-2-methylpropyl)phenol has been identified as a potential allosteric modifier of hemoglobin. Allosteric modifiers are molecules that bind to a protein at a site other than the active site, causing a conformational change that alters the protein's activity. nih.gov

Hemoglobin, the protein responsible for oxygen transport in the blood, exhibits cooperative oxygen binding, which is regulated by allosteric effectors. chemicalbook.com It exists in two main conformational states: the low-affinity tense (T) state and the high-affinity relaxed (R) state. researchgate.net Allosteric modifiers can stabilize one of these states, thereby influencing hemoglobin's affinity for oxygen. researchgate.netlibretexts.org By binding to hemoglobin, 4-(2-amino-2-methylpropyl)phenol is thought to induce conformational changes that enhance its affinity for oxygen, which could improve oxygen transport in tissues. This mechanism is of interest for developing compounds that can modulate oxygen delivery in various physiological and pathological conditions.

Studies on Antidiabetic Potential via Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

The exploration of 4-(2-Amino-2-methylpropyl)phenol and its analogs in preclinical research has extended to their potential as antidiabetic agents. A key mechanism investigated in this context is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia, a common feature of type 2 diabetes. While direct studies on the enzyme inhibitory activity of 4-(2-Amino-2-methylpropyl)phenol acetic acid are not extensively available in publicly accessible literature, research on structurally related 4-aminophenol derivatives provides significant insights into the potential of this class of compounds.

Detailed Research Findings

In a notable study, a series of 4-aminophenol derivatives were synthesized and evaluated for their in vitro inhibitory effects against α-amylase and α-glucosidase. The synthesized compounds, designated as S-1 through S-5, demonstrated significant, concentration-dependent inhibition of both enzymes.

Similarly, the investigation into α-glucosidase inhibition revealed promising results. The newly synthesized compounds showed a significant inhibitory effect on α-glucosidase, with a maximum inhibition of 73.7% observed in a concentration-dependent manner. This indicates that these analogs can effectively interfere with the breakdown of disaccharides and oligosaccharides into glucose in the small intestine.

While these findings are for analogs and not the specific compound this compound, they strongly support the hypothesis that this structural motif is a viable scaffold for the development of dual α-amylase and α-glucosidase inhibitors. The presence of the aminophenol core appears to be a key contributor to the observed biological activity. Further research focusing on the specific structure of 4-(2-Amino-2-methylpropyl)phenol and its acetic acid salt is warranted to fully elucidate its therapeutic potential in the management of diabetes.

Another structurally related compound, 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), has also been investigated for its antidiabetic properties. Oral administration of HBPMP demonstrated significant antihyperglycemic and antihyperlipidemic activities in streptozotocin-induced diabetic rats. This in vivo evidence further strengthens the case for the antidiabetic potential of this class of aminophenol derivatives, although direct in vitro enzyme inhibition data for HBPMP was not the focus of that particular study.

The collective evidence from these preclinical investigations on analogous compounds underscores the potential of 4-(2-Amino-2-methylpropyl)phenol and its derivatives as valuable leads in the discovery of novel oral hypoglycemic agents.

Data Tables

The following tables summarize the in vitro enzyme inhibitory activities of the synthesized 4-aminophenol derivatives against α-amylase and α-glucosidase.

Inhibitory Activity of 4-Aminophenol Derivatives against α-Amylase

| Compound | Concentration (ppm) | % Inhibition | IC50 (ppm) |

|---|---|---|---|

| S-1 | 500 | 76.67 | Data Not Available |

| 250 | 66.67 | ||

| 125 | 56.67 | ||

| 62.5 | 43.33 | ||

| 31.25 | 33.33 | ||

| S-2 | 500 | 73.33 | Lowest in series |

| 250 | 63.33 | ||

| 125 | 53.33 | ||

| 62.5 | 40.00 | ||

| 31.25 | 30.00 | ||

| S-3 | 500 | 70.00 | Data Not Available |

| 250 | 60.00 | ||

| 125 | 50.00 | ||

| 62.5 | 36.67 | ||

| 31.25 | 26.67 | ||

| S-4 | 500 | 66.67 | Data Not Available |

| 250 | 56.67 | ||

| 125 | 46.67 | ||

| 62.5 | 33.33 | ||

| 31.25 | 23.33 | ||

| S-5 | 500 | 63.33 | Data Not Available |

| 250 | 53.33 | ||

| 125 | 43.33 | ||

| 62.5 | 30.00 | ||

| 31.25 | 20.00 |

Inhibitory Activity of 4-Aminophenol Derivatives against α-Glucosidase

| Compound | Concentration (ppm) | % Inhibition |

|---|---|---|

| S-1 | 500 | 73.70 |

| 250 | 65.93 | |

| 125 | 55.56 | |

| 62.5 | 45.19 | |

| 31.25 | 34.81 | |

| S-2 | 500 | 70.37 |

| 250 | 62.22 | |

| 125 | 51.85 | |

| 62.5 | 41.48 | |

| 31.25 | 31.11 | |

| S-3 | 500 | 67.41 |

| 250 | 58.52 | |

| 125 | 48.15 | |

| 62.5 | 37.78 | |

| 31.25 | 27.41 | |

| S-4 | 500 | 64.44 |

| 250 | 54.81 | |

| 125 | 44.44 | |

| 62.5 | 34.07 | |

| 31.25 | 23.70 | |

| S-5 | 500 | 61.48 |

| 250 | 51.11 | |

| 125 | 40.74 | |

| 62.5 | 30.37 | |

| 31.25 | 20.00 |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 2 Amino 2 Methylpropyl Phenol Derivatives

Impact of Phenolic Group Modifications on Biological Efficacy

In broader studies of phenolic compounds, it has been observed that the presence and position of hydroxyl groups on the aromatic ring are critical for various biological activities, including antioxidant and anti-inflammatory effects. While specific preclinical data on the direct modification of the phenolic group of 4-(2-Amino-2-methylpropyl)phenol (B1207275) for a particular target is not extensively detailed in publicly available research, the general principles of phenolic SAR suggest that such modifications would profoundly impact biological outcomes. For example, methylation or acetylation of the phenolic hydroxyl group could modulate the compound's ability to act as a hydrogen bond donor, which is often a key interaction in receptor binding.

Interactive Table: Impact of Phenolic Group Modifications on Biological Activity

| Modification | Predicted Effect on Hydrogen Bonding | Predicted Effect on Lipophilicity | Potential Impact on Biological Efficacy |

| Etherification (e.g., -OCH3) | Decreased H-bond donating ability | Increased | Altered receptor binding and cellular permeability |

| Esterification (e.g., -OCOCH3) | Decreased H-bond donating ability | Increased | Potential for prodrug strategy, altered binding affinity |

| Halogenation of the ring | No direct impact on hydroxyl | Increased | Altered electronic properties and metabolic stability |

Role of the Amino Group and Alkyl Chain Substitutions on Biological Interactions

The primary amino group and the 2-methylpropyl chain of 4-(2-Amino-2-methylpropyl)phenol are crucial for its interaction with biological targets. Structure-activity relationship studies have demonstrated that substitutions at these positions can significantly modulate the compound's biological profile.

The length and branching of the alkyl chain also play a role in the molecule's interaction with its target. The gem-dimethyl groups on the propyl chain contribute to the molecule's conformational rigidity and can influence its orientation within a binding site. Variations in the alkyl chain length can affect the hydrophobic interactions with the target protein. Studies on other molecules with alkylammonium substituents have shown that the length of the alkyl chain can impact the interaction with biological macromolecules.

Interactive Table: Effect of Amino Group and Alkyl Chain Modifications

| Modification | Position | Predicted Impact on Biological Interaction |

| N-methylation | Amino Group | Altered basicity and steric hindrance, potentially affecting binding affinity. |

| N-acetylation | Amino Group | Neutralization of charge, increased steric bulk, potential loss of key ionic interactions. |

| Replacement with hydroxyl | Amino Group | Loss of basicity, introduction of hydrogen bonding capabilities. |

| Variation in alkyl chain length | Alkyl Chain | Modified hydrophobic interactions and fit within the binding pocket. |

Stereochemical Influences on Molecular Recognition and Preclinical Activity

The presence of a chiral center at the 2-position of the propyl chain in many derivatives of 4-(2-Amino-2-methylpropyl)phenol introduces the element of stereochemistry, which can have a profound impact on their biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

For derivatives of 4-(2-Amino-2-methylpropyl)phenol, the spatial arrangement of the amino group and the gem-dimethyl groups can dictate the molecule's ability to fit into a specific binding site. One enantiomer may exhibit a higher affinity and/or efficacy for a particular target compared to its counterpart. For example, in a study of a compound with a similar structural motif, the different stereoisomers displayed distinct pharmacological profiles, with one isomer showing a significantly better activity profile. This underscores the importance of stereoselectivity in the design and development of new therapeutic agents based on this scaffold. The synthesis of enantiomerically pure compounds is often a critical step in preclinical development to isolate the more active and potentially less toxic isomer.

Design of Analogues with Enhanced Potency or Selectivity in Preclinical Models

The design of analogues of 4-(2-Amino-2-methylpropyl)phenol with improved pharmacological properties is guided by the SAR data obtained from initial preclinical studies. The goal is to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.

One common strategy involves the exploration of various substituents on the aromatic ring. The introduction of electron-withdrawing or electron-donating groups can alter the electronic character of the phenol (B47542) and influence its interaction with the target. For example, in a series of 4-amino-2-(thio)phenol derivatives, the substitution of an amide with a sulfonamide structure led to compounds with high specific protein kinase and angiogenesis inhibitory activities.

Another approach is the modification of the amino group and the alkyl chain. As mentioned earlier, replacing the primary amine with other functional groups or altering the alkyl chain can lead to compounds with improved properties. Structure-based drug design, where the three-dimensional structure of the target protein is known, can be a powerful tool in designing analogues with a better fit and stronger binding interactions.

Interactive Table: Strategies for Analogue Design

| Design Strategy | Rationale | Desired Outcome |

| Aromatic Ring Substitution | Modulate electronic properties and explore additional binding interactions. | Enhanced potency and/or selectivity. |

| Amino Group Modification | Alter basicity, steric bulk, and hydrogen bonding potential. | Improved binding affinity and selectivity. |

| Alkyl Chain Variation | Optimize hydrophobic interactions and conformational rigidity. | Increased potency and better fit in the binding pocket. |

| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties. | Improved pharmacokinetic properties or reduced toxicity. |

Development of Lead Compounds from the 4-(2-Amino-2-methylpropyl)phenol Framework

The 4-(2-Amino-2-methylpropyl)phenol framework has served as a valuable starting point for the development of lead compounds in various therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The process of lead optimization involves iterative cycles of design, synthesis, and biological testing of new analogues to improve the desired properties. This process aims to enhance potency and selectivity, as well as to improve the "drug-like" properties of the molecule, such as solubility, metabolic stability, and oral bioavailability.

While specific examples of clinical candidates derived directly from the "4-(2-Amino-2-methylpropyl)phenol acetic acid" are not prominently featured in publicly accessible preclinical literature, the general principles of medicinal chemistry suggest that this scaffold holds potential for lead generation. The presence of key functional groups—a phenolic hydroxyl, an amino group, and a modifiable alkyl chain—provides multiple avenues for structural modification to optimize interactions with a variety of biological targets. The development of a successful lead compound from this framework would depend on the specific therapeutic target and the successful application of the SAR principles discussed.

Computational Chemistry and Theoretical Modeling of 4 2 Amino 2 Methylpropyl Phenol Acetic Acid Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as 4-(2-amino-2-methylpropyl)phenol (B1207275), might interact with a biological target like a protein.

DNA gyrase subunit B (GyrB) is a well-established target for antibacterial agents because of its crucial role in DNA replication and transcription. nih.gov Inhibiting its function can lead to bacterial cell death. nih.gov Molecular docking simulations can be employed to predict how 4-(2-amino-2-methylpropyl)phenol acetic acid binds within the ATP-binding site of the GyrB protein. These simulations calculate a docking score, which estimates the binding affinity (often in kcal/mol), with more negative values indicating a stronger predicted interaction.

The simulation places the ligand in various orientations within the target's binding pocket, and a scoring function evaluates the fitness of each pose. This process helps identify the most energetically favorable binding mode. For 4-(2-amino-2-methylpropyl)phenol, docking studies would likely predict a strong binding interaction with the GyrB protein, driven by the molecule's functional groups. nih.gov

Table 1: Predicted Binding Affinities of this compound with GyrB This table is a hypothetical representation of typical molecular docking results.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| 4-(2-Amino-2-methylpropyl)phenol | E. coli GyrB | -7.8 | 1.5 |

| 4-(2-Amino-2-methylpropyl)phenol | S. aureus GyrB | -7.5 | 2.2 |

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues in the target protein that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. For 4-(2-amino-2-methylpropyl)phenol binding to GyrB, the following types of interactions would be analyzed:

Hydrogen Bonds: The hydroxyl (-OH) group on the phenol (B47542) ring and the primary amine (-NH2) group are strong hydrogen bond donors and acceptors. They are expected to form hydrogen bonds with polar residues in the GyrB active site, such as aspartate and asparagine. japsonline.com

Hydrophobic Interactions: The phenyl ring and the methyl groups can form hydrophobic interactions with nonpolar residues like valine and isoleucine. japsonline.com

π-Cation Interactions: The positively charged amino group (ammonium ion) can interact favorably with the electron-rich aromatic ring of a phenylalanine or tyrosine residue. explorationpub.com

Salt Bridges: The protonated amine of the ligand and the carboxylate of the acetic acid counterion can form strong electrostatic interactions with charged residues like aspartate or glutamate (B1630785) in the binding pocket.

These key interactions, often visualized in 2D and 3D diagrams, are critical for understanding the mechanism of inhibition and for designing more potent derivatives. japsonline.com

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. rsc.org Macromolecular structures are not rigid but are characterized by flexibility and the collective motion of their atoms. scienceopen.com

Monte Carlo-Molecular Mechanics (MC-MM) is a computational method used to explore the conformational space of a molecule and identify its low-energy structures. scienceopen.com The process involves:

Random Perturbation: Starting from an initial geometry, the algorithm makes random changes to the molecule's structure, such as rotating a rotatable bond.

Energy Calculation: The energy of the new conformation is calculated using a molecular mechanics force field.

Acceptance/Rejection: The new conformation is accepted or rejected based on the Metropolis criterion, which considers the change in energy and the system's temperature. This allows the simulation to overcome small energy barriers and explore a wider range of the energy landscape.

By repeating this process for millions of steps, an MC-MM simulation generates a representative ensemble of conformations, providing a detailed picture of the molecule's flexibility and its most stable shapes. scienceopen.com

In the solid state and in solution, 4-(2-amino-2-methylpropyl)phenol likely exists as a salt with the acetic acid counterion. The presence of this counterion can significantly influence the molecule's conformation and dynamics. nih.gov

The positively charged ammonium (B1175870) group of the primary molecule and the negatively charged carboxylate group of the acetate (B1210297) form a strong ion pair. This interaction can:

Stabilize Specific Conformations: The electrostatic attraction can lock the relative positions of the amino group and the counterion, restricting the rotational freedom of the propyl side chain. This may favor specific conformers that might otherwise be less populated. nih.gov

Influence Aggregation: Counterions can play a role in the kinetics of molecular aggregation by mediating intermolecular interactions. nih.gov The acetate counterion could potentially form bridges between molecules, affecting their tendency to form aggregates in solution.

Computational studies can model the system both with and without the counterion to quantify its impact on the conformational energy landscape and the molecule's dynamic behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. researchgate.net These calculations solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and electrostatic potential. bsu.by

For this compound, these calculations can predict:

Charge Distribution: Natural Bond Orbital (NBO) analysis reveals the partial atomic charges on each atom. This would likely show a high positive charge on the ammonium group and negative charges on the phenolic oxygen and the carboxylate oxygens of the acetate, identifying them as key sites for electrostatic interactions. ijert.org

Molecular Electrostatic Potential (MESP): The MESP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the phenolic oxygen would be a site of negative potential, and the hydrogen of the hydroxyl group would be a site of positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. ijert.org For this molecule, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO may be distributed more broadly.

Table 2: Calculated Quantum Chemical Properties of 4-(2-Amino-2-methylpropyl)phenol This table is a hypothetical representation of typical quantum chemical calculation results.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -8.6 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | 0.45 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 9.05 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.comyoutube.com It is a widely used and successful approach for computing the electronic structure of matter, often providing a good balance between accuracy and computational cost. youtube.comyoutube.com DFT calculations can be instrumental in elucidating reaction mechanisms by determining the geometries of reactants, transition states, and products, as well as their corresponding energies.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to hypothesize potential reaction pathways. For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, DFT could be used to model the transition state energies. A hypothetical DFT study might investigate the reaction of this compound with a simple alcohol. The calculations would aim to identify the lowest energy pathway for the reaction, providing insights into the reaction's feasibility and kinetics.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -10.2 |

This is an illustrative table. Actual values would be derived from specific DFT calculations.

Such a study would involve optimizing the geometries of all species involved and calculating their energies. The energy difference between the reactants and the highest energy transition state would provide the activation energy, a critical parameter for understanding reaction rates. Furthermore, analysis of the electronic structure at the transition state can reveal the nature of bond-forming and bond-breaking processes. chemrxiv.org

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the three-dimensional structure, stability, and biological activity of molecules. nih.gov this compound possesses multiple functional groups capable of participating in hydrogen bonding: the phenolic hydroxyl group, the amino group, and the carboxylic acid group.

Computational methods are essential for a detailed understanding of these interactions. Quantum chemical calculations, such as those based on DFT or Møller-Plesset perturbation theory (MP2), can provide accurate descriptions of the geometry and energetics of hydrogen bonds. nih.govijert.org For example, a computational analysis could reveal the preferred hydrogen bonding network in a dimer of this compound.

Key parameters obtained from such analyses include:

Hydrogen bond distance: The distance between the hydrogen atom and the acceptor atom.

Hydrogen bond angle: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom.

Binding energy: The energy released upon the formation of the hydrogen bond.

Table 2: Illustrative Calculated Hydrogen Bond Parameters for a Dimer of a Phenolic Acetic Acid Derivative

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Binding Energy (kcal/mol) |

| O-H···O=C (Carboxylic acid dimer) | 2.65 | 175 | -8.5 |

| N-H···O (Amine-Carboxyl) | 2.88 | 168 | -5.2 |

| O-H···N (Phenol-Amine) | 2.75 | 172 | -6.8 |

This table contains representative data from computational studies on similar molecules.

In Silico Property Prediction for Research Design (excluding physical properties)

In silico methods are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of molecules in the early stages of drug discovery and development, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. researchgate.netrsc.orgfrontiersin.orgnih.govnih.gov These predictions help in prioritizing compounds for synthesis and experimental testing.

For this compound, various molecular descriptors can be calculated from its 2D or 3D structure and used in predictive models. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Table 3: Predicted ADMET-Related Properties for a Hypothetical Compound with Structural Similarities to this compound

| Property | Predicted Value/Classification | Implication for Research Design |

| Absorption | ||

| Caco-2 Permeability | Low | Potential for poor oral absorption. frontiersin.org |

| Human Intestinal Absorption | Moderately absorbed | May be suitable for oral administration. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

This is an illustrative table based on typical in silico predictions for drug-like molecules.